![molecular formula C17H24N2O4 B13499383 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction yields the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the specific functional groups present.
Substitution: The compound can participate in substitution reactions, where the Boc-protected amine can be replaced by other functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves the protection of amine groups by the Boc group. The Boc group is introduced to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid can be compared with other Boc-protected amino acids and derivatives. Similar compounds include:
3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Another Boc-protected amino acid with similar protective properties.
(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dihydroxyboranyl)phenyl]propanoic acid: A Boc-protected amino acid derivative with additional functional groups for specific applications.
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: A compound with both Boc and acetyl protecting groups, offering dual protection for complex synthesis.
These compounds share the common feature of Boc protection but differ in their specific functional groups and applications.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid (often abbreviated as Boc-Amino-Tetrahydroquinoline) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19N1O4
- Molecular Weight : 267.32 g/mol
- CAS Number : 1260092-44-1
Property | Value |
---|---|
Appearance | Colorless to light yellow liquid |
Purity | >93.0% (GC) |
Storage Temperature | Room temperature (<15°C) |
Sensitivity | Air-sensitive |
Pharmacological Effects
Research indicates that Boc-Amino-Tetrahydroquinoline exhibits various pharmacological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is critical for preventing cell damage and various chronic diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Properties : Boc-Amino-Tetrahydroquinoline has been observed to downregulate pro-inflammatory cytokines, indicating its potential use in inflammatory disorders.
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains.
The biological activity of Boc-Amino-Tetrahydroquinoline is believed to be mediated through several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.
Study 1: Neuroprotective Effects
A study conducted on murine models demonstrated that Boc-Amino-Tetrahydroquinoline significantly reduced neuronal cell death induced by oxidative stress. The results indicated a marked increase in cell viability compared to control groups treated with neurotoxins.
Study 2: Antioxidant Properties
In vitro assays using human cell lines showed that the compound effectively decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby confirming its antioxidant capabilities.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)11-19-10-6-8-12-7-4-5-9-14(12)19/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
NQUHEMUGGSZCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.